molecular formula C7H8Br3N B13595408 5-Bromo-4-(bromomethyl)-2-methylpyridinehydrobromide

5-Bromo-4-(bromomethyl)-2-methylpyridinehydrobromide

Cat. No.: B13595408
M. Wt: 345.86 g/mol
InChI Key: JRKIGVCWTYWCMI-UHFFFAOYSA-N
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Description

5-Bromo-4-(bromomethyl)-2-methylpyridinehydrobromide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of bromine atoms at the 5 and 4 positions, a methyl group at the 2 position, and a hydrobromide salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(bromomethyl)-2-methylpyridinehydrobromide typically involves the bromination of 2-methylpyridine. The process can be carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control over reaction conditions and yields. The use of automated systems and reactors ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(bromomethyl)-2-methylpyridinehydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-4-(bromomethyl)-2-methylpyridinehydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-(bromomethyl)-2-methylpyridinehydrobromide involves its ability to act as an electrophile in various chemical reactions. The bromine atoms provide sites for nucleophilic attack, facilitating substitution reactions. Additionally, the compound can undergo oxidative transformations, leading to the formation of reactive intermediates that can further participate in subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-(bromomethyl)-2-methylpyridinehydrobromide is unique due to the presence of both bromine atoms and the bromomethyl group, which enhances its reactivity and versatility in various chemical transformations. This makes it a valuable compound in synthetic organic chemistry and related fields .

Properties

Molecular Formula

C7H8Br3N

Molecular Weight

345.86 g/mol

IUPAC Name

5-bromo-4-(bromomethyl)-2-methylpyridine;hydrobromide

InChI

InChI=1S/C7H7Br2N.BrH/c1-5-2-6(3-8)7(9)4-10-5;/h2,4H,3H2,1H3;1H

InChI Key

JRKIGVCWTYWCMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)Br)CBr.Br

Origin of Product

United States

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